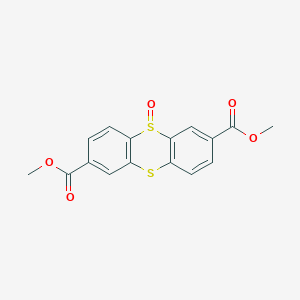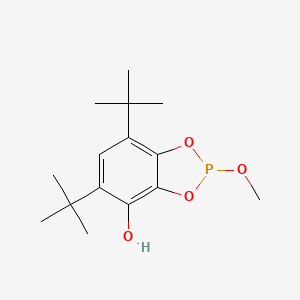
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a methoxy group attached to a benzodioxaphosphol ring
Vorbereitungsmethoden
The synthesis of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the context .
Vergleich Mit ähnlichen Verbindungen
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol can be compared with similar compounds such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound shares the tert-butyl groups but differs in its core structure, which is based on a bipyridine ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a similar methoxy group and tert-butyl groups but features a different core structure involving a pyridine ring.
The uniqueness of this compound lies in its benzodioxaphosphol ring, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
64000-93-7 |
|---|---|
Molekularformel |
C15H23O4P |
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
5,7-ditert-butyl-2-methoxy-1,3,2-benzodioxaphosphol-4-ol |
InChI |
InChI=1S/C15H23O4P/c1-14(2,3)9-8-10(15(4,5)6)12-13(11(9)16)19-20(17-7)18-12/h8,16H,1-7H3 |
InChI-Schlüssel |
RXKPUSQGSLMRBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1O)OP(O2)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


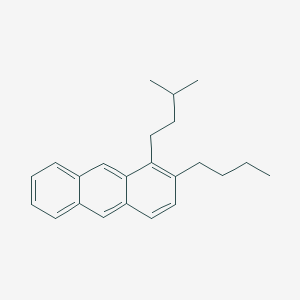

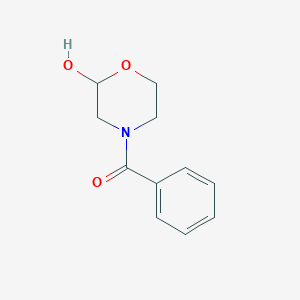
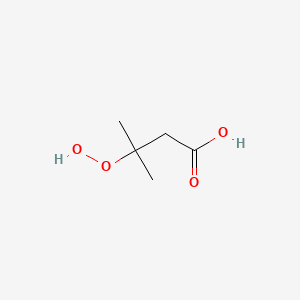
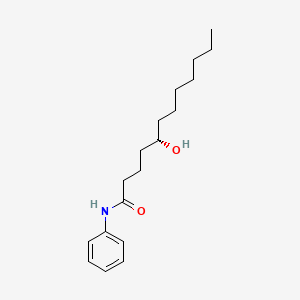
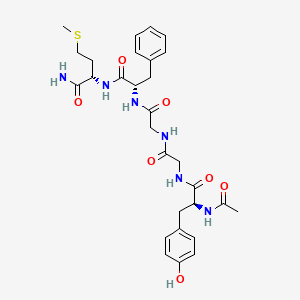




![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
